molecular formula C14H12N4OS B2448581 N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1238874-59-3

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2448581
CAS No.: 1238874-59-3
M. Wt: 284.34
InChI Key: AHHKCTPUTUPGBZ-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole core substituted with pyridin-2-ylmethyl and thiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridin-2-ylmethylamine with 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid under dehydrating conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidizing the thiophene ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Halogenation of the pyridine ring can be achieved using N-bromosuccinimide (NBS) under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones from the thiophene ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Lacks the pyridin-2-ylmethyl group, which may influence its binding affinity and specificity.

Uniqueness

N-(pyridin-2-ylmethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both pyridin-2-ylmethyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These features can enhance its interaction with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-14(16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-20-13/h1-8H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHKCTPUTUPGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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